4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-14-3-12-19-20(13-14)27-22(24-19)16-4-8-17(9-5-16)23-21(25)15-6-10-18(26-2)11-7-15/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJFZRYHDBUHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-(6-methyl-benzothiazol-2-yl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exhibit potent anticancer properties. Key findings include:
- Mechanism of Action :
- In Vitro Studies :
- Case Study: Efficacy Against Prostate Cancer :
- Case Study: Melanoma Treatment :
Antimicrobial Applications
The compound also exhibits notable antimicrobial activity:
- Antibacterial and Antifungal Activity :
-
Biochemical Pathways :
- The antimicrobial action is believed to interfere with essential biochemical pathways in target organisms, leading to cell death.
- In Vitro Evaluation :
Summary of Key Findings
| Study Type | Findings |
|---|---|
| In Vitro | Potent inhibition of tubulin polymerization; significant cytotoxicity against cancer cells |
| In Vivo | Significant tumor reduction in xenograft models; effective against multidrug-resistant cancer cell lines |
| Antimicrobial | Effective against various bacterial and fungal strains; MIC values indicating strong activity |
Case Study Overview
| Case Study | Target Disease | Treatment Duration | Efficacy (%) | Dosage (mg/kg) |
|---|---|---|---|---|
| Efficacy Against Prostate Cancer | Prostate Cancer | 21 days | 30% | 15 |
| Melanoma Treatment | Melanoma | Not specified | Substantial cytotoxicity (nanomolar IC50) | Not specified |
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogues differ primarily in substituent positions and electronic properties, as summarized below:
Table 1: Substituent Variations and Molecular Properties
Key Observations :
Comparison with Analogues :
SAR Insights :
- Benzothiazole Core : Essential for antimicrobial and antitubercular activity, likely via intercalation or enzyme inhibition .
- Methoxy Groups: The 4-methoxy group in the target compound may enhance metabolic stability compared to non-substituted analogues .
- Halogenation : Bromine in ’s derivative could improve binding affinity in hydrophobic pockets .
Structural Characterization and Computational Studies
- X-Ray Crystallography : Tools like SHELX () and ORTEP-3 () are standard for confirming benzothiazole derivatives’ tautomeric forms and hydrogen-bonding networks .
- Tautomerism : Analogues in and exist as thione tautomers, critical for activity; the target compound likely adopts a similar conformation .
Biological Activity
4-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, also known as a derivative of benzamide, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22N2O2S
- Molecular Weight : 378.49 g/mol
- CAS Number : 444147-05-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzothiazole moiety is known for its ability to modulate biological processes, particularly in cancer and inflammatory pathways.
Anticancer Properties
Recent studies have indicated that compounds containing the benzothiazole structure exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| A549 | 20 | Cell cycle arrest | |
| HeLa | 12 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that it exhibits moderate antibacterial activity against Gram-positive bacteria and fungi.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzamide and tested their efficacy against breast cancer cells. The study found that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of various benzothiazole derivatives. The results demonstrated that the compound showed promising activity against several pathogenic strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide?
- Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the benzamide core via condensation of 4-methoxybenzoic acid derivatives with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline. Coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) or carbodiimides (e.g., EDC) are used in the presence of a base (e.g., N-methylmorpholine) .
- Step 2: Functional group modifications (e.g., methoxy group retention, benzothiazole ring stabilization). Reaction conditions (solvent, temperature) must be optimized to avoid side reactions such as oxidation of the methoxy group .
- Key Reagents: Acetic anhydride (acetylation), Pd/C (reduction), and NaH (substitution) .
Q. How should researchers characterize this compound using spectroscopic and analytical methods?
- Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, benzothiazole aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) or ESI-MS to verify molecular weight (e.g., calculated for CHNOS: 399.12 g/mol).
- HPLC-PDA: Purity assessment (>95%) with reverse-phase C18 columns and methanol/water gradients .
Advanced Research Questions
Q. How can researchers design experiments to determine its enzyme inhibition mechanism?
- Methodological Answer:
- Kinetic Assays: Use fluorogenic substrates or spectrophotometric methods (e.g., NADH depletion for kinase assays) to measure IC values. Compare inhibition rates under varying ATP concentrations to distinguish competitive/non-competitive mechanisms .
- Protein-Ligand Binding: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () and stoichiometry .
- Structural Insights: Co-crystallization with target enzymes (e.g., tyrosine kinases) or molecular docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with benzothiazole nitrogen) .
Q. How can contradictions in biological activity data (e.g., varying IC values) be resolved?
- Methodological Answer:
- Assay Standardization: Control variables such as cell line passage number, serum concentration, and incubation time. Use reference inhibitors (e.g., staurosporine for kinases) as internal controls .
- Metabolic Stability: Test compound stability in assay media (e.g., PBS, DMEM) via LC-MS to rule out degradation artifacts. Adjust protocols if the methoxy group oxidizes to hydroxyl under high-pH conditions .
- Data Normalization: Express activity as % inhibition relative to vehicle controls and validate with dose-response curves (3-4 technical replicates) .
Q. What computational methods predict the compound’s binding affinity and selectivity?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with GROMACS) over 100 ns trajectories to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand .
- Free Energy Perturbation (FEP): Calculate relative binding free energies for analogs with modified substituents (e.g., methyl vs. ethyl on benzothiazole) to guide SAR .
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors on benzamide, hydrophobic regions on benzothiazole) using Schrödinger Phase .
Q. How does substituent variation (e.g., methoxy position, benzothiazole methylation) impact bioactivity?
- Methodological Answer:
- SAR Table:
| Substituent Modification | Activity Change (vs. Parent Compound) | Key Interaction Affected |
|---|---|---|
| 6-Methyl on benzothiazole | ↑ Kinase inhibition (2-fold) | Hydrophobic pocket fit |
| Methoxy → Ethoxy on benzamide | ↓ Solubility, ↑ LogP | Hydrogen bonding loss |
| Chloro substitution at benzamide | ↑ Cytotoxicity (IC ↓ 30%) | Electron-withdrawing effect |
- Experimental Validation: Synthesize analogs via Suzuki coupling (for aryl halides) or nucleophilic substitution (for chloro groups). Test in parallel assays .
Contradiction Analysis & Optimization
Q. Why might the compound exhibit low solubility in aqueous buffers despite moderate LogP?
- Methodological Answer:
- Crystallinity: Use powder X-ray diffraction (PXRD) to assess amorphous vs. crystalline form. Amorphous dispersions (e.g., with PVP-VA64) can enhance solubility .
- Ionization Potential: Measure pKa via potentiometric titration. If the benzamide NH is non-ionizable (pKa ~1-2), consider salt formation (e.g., HCl salt) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
